Cas no 1567607-58-2 ((2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide)

(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide is a chiral amide derivative characterized by its stereospecific (2S) configuration and incorporation of a 3-ethoxyphenyl moiety. This compound is of interest in medicinal chemistry due to its structural features, which include a primary amine and an ethoxy-substituted aromatic group, making it a potential intermediate for bioactive molecule synthesis. The chiral center and amide functionality enhance its utility in asymmetric synthesis and peptidomimetic applications. Its well-defined stereochemistry ensures consistency in research applications, while the ethoxy group may contribute to improved solubility and pharmacokinetic properties. Suitable for use in pharmaceutical development, this compound offers a versatile scaffold for further derivatization.
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide structure
1567607-58-2 structure
Product name:(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
CAS No:1567607-58-2
MF:C14H22N2O2
MW:250.336683750153
CID:5265859
PubChem ID:165438610

(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-360422
    • (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
    • 1567607-58-2
    • Inchi: 1S/C14H22N2O2/c1-4-13(15)14(17)16-10(3)11-7-6-8-12(9-11)18-5-2/h6-10,13H,4-5,15H2,1-3H3,(H,16,17)/t10?,13-/m0/s1
    • InChI Key: HHAVELCYKFRKQM-HQVZTVAUSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C(C)NC([C@H](CC)N)=O

Computed Properties

  • Exact Mass: 250.168127949g/mol
  • Monoisotopic Mass: 250.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 1.8

(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-360422-1.0g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
1g
$0.0 2023-06-07
Enamine
EN300-360422-0.05g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
0.05g
$1991.0 2023-03-07
Enamine
EN300-360422-0.1g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
0.1g
$2086.0 2023-03-07
Enamine
EN300-360422-5.0g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
5.0g
$6876.0 2023-03-07
Enamine
EN300-360422-0.25g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
0.25g
$2180.0 2023-03-07
Enamine
EN300-360422-0.5g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
0.5g
$2275.0 2023-03-07
Enamine
EN300-360422-10.0g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
10.0g
$10196.0 2023-03-07
Enamine
EN300-360422-2.5g
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
1567607-58-2
2.5g
$4648.0 2023-03-07

(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Related Literature

Additional information on (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide

Introduction to (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2)

The compound (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2) is a structurally complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of α-amino amides, which are widely studied for their role in peptide synthesis and as building blocks in medicinal chemistry. The molecule's structure features a chiral center at the second carbon of the butanamide backbone, which is critical for its stereochemical properties and biological activity.

Recent advancements in stereochemistry and asymmetric synthesis have enabled researchers to explore the enantiomeric forms of this compound, particularly focusing on its (2S) configuration. This configuration has shown promise in various bioassays, suggesting potential applications in drug development. The presence of the 3-ethoxyphenyl group introduces electronic and steric effects that influence the compound's solubility, stability, and interaction with biological targets.

One of the most intriguing aspects of (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide is its role as a substrate in peptide coupling reactions. Its amide functionality makes it a valuable reagent in solid-phase synthesis, where it can be used to construct more complex peptide structures with high efficiency. Moreover, the ethoxyphenyl substituent enhances the molecule's lipophilicity, which is advantageous for improving drug-like properties such as membrane permeability.

Recent studies have also highlighted the importance of this compound in understanding enzyme mechanisms, particularly those involving amino acid derivatives. For instance, researchers have utilized this compound to investigate the catalytic activity of peptidases and proteases, providing insights into enzyme-substrate interactions at the molecular level. These findings underscore the compound's utility as a tool in enzymology and biochemistry.

In terms of synthesis, (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide can be prepared via several routes, including nucleophilic acyl substitution and peptide coupling techniques. The choice of synthetic pathway depends on factors such as scalability, stereochemical control, and cost-effectiveness. Advances in asymmetric catalysis have further enhanced the ability to produce this compound with high enantiomeric excess, making it more accessible for research and development purposes.

Looking ahead, the potential applications of (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide extend beyond traditional medicinal chemistry. Its unique structure makes it a candidate for exploring novel therapeutic strategies, such as targeted drug delivery and immuno-oncology. Additionally, ongoing research into its pharmacokinetic properties is expected to shed light on its suitability as a lead compound for drug discovery programs.

In conclusion, (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2) is a versatile compound with significant implications in organic synthesis and pharmacology. Its chiral nature, functional groups, and potential biological activities make it a valuable tool for researchers across various disciplines. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing our understanding of molecular interactions and therapeutic development.

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